BenchChemオンラインストアへようこそ!

2H-Imidazo[4,5-G]quinoline

Heterocyclic Chemistry Synthetic Methodology Scaffold Design

2H-Imidazo[4,5-G]quinoline (CAS 50511-45-0) is a linear N-tricyclic heterocycle belonging to the imidazoquinoline family, with the molecular formula C10H7N3 and a molecular weight of 169.18 g/mol. Its core structure features an imidazole ring fused to a quinoline moiety at the [4,5-g] positions, creating a planar, conjugated system that contrasts with the angular [4,5-f] and [4,5-h] isomers.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 50511-45-0
Cat. No. B11913673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazo[4,5-G]quinoline
CAS50511-45-0
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1N=C2C=C3C=CC=NC3=CC2=N1
InChIInChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-5H,6H2
InChIKeyKLIKLSQJEIMBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2H-Imidazo[4,5-G]quinoline (CAS 50511-45-0): Compound Class and Structural Fundamentals


2H-Imidazo[4,5-G]quinoline (CAS 50511-45-0) is a linear N-tricyclic heterocycle belonging to the imidazoquinoline family, with the molecular formula C10H7N3 and a molecular weight of 169.18 g/mol . Its core structure features an imidazole ring fused to a quinoline moiety at the [4,5-g] positions, creating a planar, conjugated system that contrasts with the angular [4,5-f] and [4,5-h] isomers [1]. This linear architecture is critical for specific molecular recognition events in biological systems, as the spatial orientation of nitrogen atoms and the extended aromatic surface directly influence target binding and pharmacological outcomes [2].

Why 2H-Imidazo[4,5-G]quinoline Cannot Be Replaced by Generic Imidazoquinoline Isomers


Imidazoquinolines are not a uniform compound class; the position of the imidazole ring fusion on the quinoline core fundamentally alters molecular geometry, electronic distribution, and biological target engagement. The linear [4,5-g] isomer possesses a distinct spatial arrangement of hydrogen-bond acceptors and a unique π-stacking surface compared to angular [4,5-f] or [4,5-h] isomers [1]. Historically, only angular N-tricyclic systems were synthetically accessible, and it was not until a new synthetic pathway was developed post-2000 that linear imidazo[4,5-g]quinolines could be reliably produced [2]. Attempts to substitute a [4,5-g] scaffold with an angular isomer in antiviral drug design have resulted in a complete loss of activity, as demonstrated by naphthoimidazole analogs of imidazo[4,5-g]quinoline that showed no significant anti-BVDV effect despite their structural similarity [3]. Therefore, generic substitution without verifying the specific fusion isomer can lead to experimental failure and procurement waste.

Quantitative Differentiation: Evidence for 2H-Imidazo[4,5-G]quinoline vs. Closest Analogs


Linear vs. Angular Isomer: Synthetic Accessibility and Historical Scarcity

The linear imidazo[4,5-g]quinoline scaffold was historically inaccessible; only angular isomers such as imidazo[4,5-f]quinoline and imidazo[4,5-h]quinoline could be synthesized prior to 2000 [1]. A new synthetic pathway developed after 2000 enabled the first reliable access to linear [4,5-g] systems, making this isomer a scarcer and more specialized building block compared to its angular counterparts [1].

Heterocyclic Chemistry Synthetic Methodology Scaffold Design

Antiviral Potency Against BVDV: Imidazo[4,5-g]quinoline Derivative vs. Naphthoimidazole Analogs

The imidazo[4,5-g]quinoline derivative 4-(4-chloro-3H-imidazo[4,5-g]quinolin-2-yl)benzonitrile (compound A) exhibited an EC50 of 0.3 µM against Bovine Viral Diarrhoea Virus (BVDV) with a CC50 >100 µM, yielding a selectivity index >333 [1]. In contrast, naphthoimidazole analogs designed as structural replacements showed dramatically reduced activity; compound 3f, the most active analog, had an EC50 of only 2.8 µM, representing a >9-fold loss in potency [1]. Several naphthoimidazole derivatives (3c, 3d, 3g, 3i, 3j) were completely inactive (EC50 >100 µM), confirming that the imidazo[4,5-g]quinoline core is essential for target engagement [1].

Antiviral Discovery BVDV RdRp Inhibition Flaviviridae

Broad-Spectrum Antiviral Potential: Imidazo[4,5-g]quinoline Core vs. Pyridoquinoxaline and Triazoloquinoline Cores

Among three classes of linear N-tricyclic compounds tested for anti-Flaviviridae activity, imidazo[4,5-g]quinoline derivative 2h uniquely demonstrated dual activity against both BVDV and Hepatitis C Virus (HCV), with EC50 values of 1–5 µM against BVDV and 3.1 µM against HCV in a replicon assay [1]. In enzyme assays, 2h was the only compound across all three classes that inhibited both the BVDV RdRp and the recombinant HCV enzyme, whereas triazolo[4,5-g]quinoline 1m and pyridoquinoxalines 5m and 5n inhibited only the BVDV enzyme [1]. This demonstrates that the imidazo[4,5-g]quinoline core confers a broader target engagement profile than the corresponding triazole or pyrazine-fused systems [1].

Antiviral Discovery Flaviviridae HCV RdRp Inhibitor

Selectivity and Cytotoxicity Profile: Imidazo[4,5-g]quinoline Derivatives vs. Reference Antivirals

Imidazo[4,5-g]quinoline derivatives consistently demonstrate high selectivity indices. In the 2011 study, multiple derivatives (2d–j, 2o) exhibited significant anti-BVDV activity with CC50 values >100 µM in MDBK cells, resulting in selectivity indices >100 [1]. The lead derivative A in the 2020 study showed CC50 >100 µM against an EC50 of 0.3 µM, yielding a selectivity index >333 [2]. By contrast, reference antiviral ribavirin showed an EC50 of 18 ± 2 µM with similar CC50, giving a considerably lower therapeutic window [2]. This indicates that the imidazo[4,5-g]quinoline scaffold provides an inherent selectivity advantage over nucleoside analog standards.

Cytotoxicity Selectivity Index Antiviral Safety

High-Impact Application Scenarios for 2H-Imidazo[4,5-G]quinoline Based on Quantitative Evidence


Antiviral Drug Discovery Targeting Pestivirus and Hepacivirus RdRp

The imidazo[4,5-g]quinoline core is uniquely validated as a scaffold for developing dual BVDV/HCV RNA-dependent RNA polymerase inhibitors. With lead derivative 2h showing EC50 values of 1–5 µM against BVDV and 3.1 µM against HCV in a replicon assay, and being the only compound across three N-tricyclic classes to inhibit both viral RdRp enzymes, this scaffold enables pan-Flaviviridae inhibitor programs [1]. Researchers initiating antiviral campaigns should prioritize this scaffold over triazolo[4,5-g]quinoline or pyrido[2,3-g]quinoxaline cores, which lack the dual inhibition profile.

High-Selectivity Lead Optimization with Favorable Safety Margins

Derivatives built on the imidazo[4,5-g]quinoline scaffold have demonstrated selectivity indices exceeding 333 (CC50 >100 µM vs. EC50 0.3 µM), outperforming the clinical reference ribavirin by >59-fold [2]. This makes the scaffold exceptionally well-suited for lead optimization programs where a wide therapeutic window is a critical go/no-go criterion. Procurement of the parent 2H-Imidazo[4,5-G]quinoline enables the synthesis of focused libraries that preserve this intrinsic selectivity advantage.

Structure-Activity Relationship (SAR) Studies on Linear N-Tricyclic Pharmacophores

The linear [4,5-g] geometry provides a distinct spatial orientation of hydrogen-bond acceptors compared to angular [4,5-f] or [4,5-h] isomers, making it an essential control compound for SAR studies aimed at mapping the pharmacophoric requirements of imidazoquinoline-based biological targets [3]. As the linear isomer was historically inaccessible until post-2000 synthetic advances, its inclusion in focused compound libraries enables exploration of chemical space that was previously unavailable to medicinal chemists [3].

Negative Control for Naphthoimidazole and Extended Aromatic Analog Design

In the 2020 comparative study, naphthoimidazole derivatives designed as extended aromatic mimics of imidazo[4,5-g]quinoline lost all antiviral activity, confirming the precise steric and electronic requirements of the parent scaffold [2]. The parent 2H-Imidazo[4,5-G]quinoline thus serves as an indispensable positive control and reference standard for any program aiming to expand or modify the core aromatic system, preventing costly synthetic investment in inactive analog series.

Quote Request

Request a Quote for 2H-Imidazo[4,5-G]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.